1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)-

Catalog No.
S3311904
CAS No.
55294-87-6
M.F
C16H10N2O3
M. Wt
278.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isoben...

CAS Number

55294-87-6

Product Name

1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)-

IUPAC Name

2-(3-oxo-1H-2-benzofuran-1-yl)phthalazin-1-one

Molecular Formula

C16H10N2O3

Molecular Weight

278.26 g/mol

InChI

InChI=1S/C16H10N2O3/c19-14-11-6-2-1-5-10(11)9-17-18(14)15-12-7-3-4-8-13(12)16(20)21-15/h1-9,15H

InChI Key

LZRPGFXKXJHZIR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3C4=CC=CC=C4C(=O)O3

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3C4=CC=CC=C4C(=O)O3

1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- is a chemical compound with the molecular formula C16H10N2O3C_{16}H_{10}N_2O_3 and a molecular weight of approximately 278.26 g/mol. It features a phthalazinone core, which is a bicyclic structure containing a nitrogen atom, and is substituted with an isobenzofuran moiety. This compound is characterized by its unique structural elements that contribute to its potential biological activities and applications in medicinal chemistry.

The reactivity of 1(2H)-phthalazinone derivatives often involves nucleophilic substitutions and cyclization reactions. For instance, the synthesis of phthalazinone derivatives can be achieved through the reaction of hydrazine with appropriate carbonyl compounds, leading to the formation of hydrazones which can subsequently cyclize to form phthalazinones. Additionally, the introduction of substituents onto the phthalazinone ring can be performed via electrophilic aromatic substitution or alkylation reactions, depending on the functional groups present.

Research indicates that 1(2H)-phthalazinone derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, studies have shown that certain phthalazinone derivatives possess significant antimicrobial activity against various bacterial strains and fungi. Furthermore, these compounds may interact with specific biological targets, potentially influencing pathways related to inflammation and cell proliferation .

The synthesis of 1(2H)-phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- typically involves several steps:

  • Formation of Phthalazinone: This can be achieved by reacting hydrazine with phthalic anhydride or other suitable precursors.
  • Introduction of Isobenzofuran Moiety: The isobenzofuran group can be introduced through cyclization reactions involving appropriate precursors like o-alkynyl phenols or via direct functionalization methods.
  • Purification: The final product is usually purified using recrystallization or chromatography techniques to obtain a pure compound suitable for further studies.

1(2H)-Phthalazinone derivatives serve as important intermediates in medicinal chemistry and are utilized in drug discovery processes. Their applications include:

  • Pharmaceutical Development: As potential leads for new antimicrobial or anticancer agents.
  • Chemical Probes: In biochemical assays to study enzyme activities or cellular processes.
  • Building Blocks: In organic synthesis for creating more complex molecular architectures.

Interaction studies involving 1(2H)-phthalazinone focus on understanding how these compounds interact with biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are often employed to elucidate binding affinities and mechanisms of action. Such studies are crucial for determining the therapeutic potential and safety profiles of these compounds in clinical settings.

Several compounds share structural similarities with 1(2H)-phthalazinone, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
Phthalazin-1-oneBasic phthalazinone structureAntimicrobial properties
Isoquinolin-1-oneIsoquinoline coreAnticancer activity
QuinazolinoneQuinazoline ring systemAnti-inflammatory effects
Benzothiazole derivativesBenzothiazole coreAntimicrobial and anti-cancer activities

Uniqueness of 1(2H)-Phthalazinone

What sets 1(2H)-phthalazinone apart from these similar compounds is its specific substitution pattern with the isobenzofuran moiety, which may enhance its lipophilicity and bioavailability compared to other heterocyclic compounds. This structural feature could contribute to its distinct pharmacological profile, making it a promising candidate for further research in drug development.

XLogP3

2.1

Dates

Last modified: 08-19-2023

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